molecular formula C23H29N3O2S2 B1682329 Thiothixene CAS No. 5591-45-7

Thiothixene

Cat. No. B1682329
CAS RN: 5591-45-7
M. Wt: 443.6 g/mol
InChI Key: GFBKORZTTCHDGY-UWVJOHFNSA-N
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Description

Thiothixene is an antipsychotic medicine used to treat a mental condition called schizophrenia . It is a thioxanthene derivative, specifically the cis isomer of N,N-dimethyl-9-[3-(4-methyl-1-piperazinyl)propylidene]thioxanthene-2-sulfonamide .


Synthesis Analysis

Several methods for the synthesis of Thiothixene are described in literature, which all rely on varying thioxanthone derivatives upon which the (4-methylpiperazin-1-yl)propylidene side chain is constructed .


Molecular Structure Analysis

Thiothixene has a molecular formula of C23H29N3O2S2 . The geometrical structure, electronic and optical properties, electronic absorption spectra, vibrational frequencies, natural charge distribution, and thermodynamic properties of the trans and cis structures of Thiothixene have been investigated using density functional theory (DFT) and time-dependent DFT (TDDFT) methods .


Chemical Reactions Analysis

Thiothixene acts as an antagonist (blocking agent) on different postsynaptic receptors . It has certain chemical and pharmacological similarities to the piperazine phenothiazines and differences from the aliphatic group of phenothiazines .


Physical And Chemical Properties Analysis

Thiothixene has a molecular formula of C23H29N3O2S2, an average mass of 443.625 Da, and a monoisotopic mass of 443.170105 Da .

Scientific Research Applications

1. Treatment of Schizophrenia

Thiothixene, a thioxanthene derivative, has been explored for its efficacy in the treatment of schizophrenia. Che Xin et al. (2014) developed an injectable long-term control-released in situ gel of hydrochloric thiothixene (HT) using biodegradable material polylactic acid (PLA). This formulation aimed to improve therapeutic efficacy in patients with behavioral disturbances who might have difficulties following medication schedules. The in vitro and in vivo studies indicated that this gel could release the drug over several weeks with good histocompatibility and without significant inflammatory reactions (Che Xin, Wang Lihong, Li Qiuyuan, & Liu Hongzhuo, 2014).

2. Psychopharmacological Effects

The psychopharmacological actions of thiothixene have been compared with other antipsychotic drugs such as chlorpromazine and prochlorperazine. Studies by A. Weissman (2004) examined its effects on chronic schizophrenic patients, highlighting its significant antipsychotic properties. The research also delved into the geometric isomerism of thiothixene, exploring the differences in pharmacological activity between its isomers (A. Weissman, 2004).

3. Impact on Somatosensory Evoked Potentials in Schizophrenics

Thiothixene's effect on somatosensory evoked responses was investigated by B. Saletu et al. (2004) in schizophrenic patients. The study found that thiothixene induces significant changes in the latency and amplitude of the SEP, particularly in later peaks. These changes correlated with improvements in psychopathology, suggesting a potential mechanism of action of thiothixene in treating schizophrenia (B. Saletu, M. Saletu, T. Itil, & J. Jones, 2004).

4. Correlation with Serum Levels and Age

Research by J. Yesavage et al. (2004) examined the correlation between thiothixene serum levels and age, revealing that acute single test dose levels correlated positively with age. This correlation was significant and suggests age-dependent pharmacokinetics of thiothixene, which could influence its clinical efficacy and safety profile (J. Yesavage, C. Holman, & R. Cohn, 2004).

5. Plasma Level Monitoring

The study of plasma levels of thiothixene and its active metabolites was conducted by T. Putten et al. (2004), using a radioreceptor assay. The findings suggested that higher chances of substantial improvement in schizophrenic patients occur at certain plasma levels. This research emphasizes the importance of monitoring plasma levels for optimizing therapeutic outcomes (T. Putten, P. May, S. Marder, J. Wilkins, & B. Rosenberg, 2004).

Safety And Hazards

Thiothixene may cause serious side effects such as uncontrolled muscle movements in your face, stiffness in your neck, tightness in your throat, trouble breathing or swallowing, seizure, a light-headed feeling, severe constipation, low white blood cell counts, or severe nervous system reaction . It is not approved for use in older adults with dementia-related psychosis .

Future Directions

For the management of schizophrenia, the initial therapeutic response to antipsychotic therapy usually occurs within 2–4 weeks and the optimum therapeutic response occurs within 6 months or longer . The dosage should be adjusted carefully according to individual requirements and response .

properties

IUPAC Name

N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2S2/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26/h4-5,7-11,17H,6,12-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFBKORZTTCHDGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6023658
Record name Thiothixene
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Molecular Weight

443.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Pratically insoluble in water (cis-, trans- mixture), Very soluble in chloroform; slightly soluble in methanol, acetone (cis-, trans- mixture), Slightly soluble in carbon tetrachloride
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Orbinamon

Color/Form

White to tan crystals cis-, trans- mixture), White to tan crystalline powder

CAS RN

5591-45-7
Record name Thiothixene
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Record name Thiothixene [USAN:USP]
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Record name Thiothixene
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Record name N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulphonamide
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Record name Thiothixene
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

114-118 °C (cis-, trans- mixture), Crystals. MP: 147.5-149 °C. UV max (methanol): 228, 260, 310 nm (log epsilon 4.6, 4.3, 3.9) /cis-Thiothixene/, MP: 123-124.5 °C. UV max (methanol): 229, 252, 301 nm (log epsilon 4.5, 4.2, 3.9) /trans-Thiothixene/, MP: 158-160.5 °C /Thiothixene dimaleate/, MP: 229 °C /Thiothixene dioxalate/
Record name Thiothixene
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3402
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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